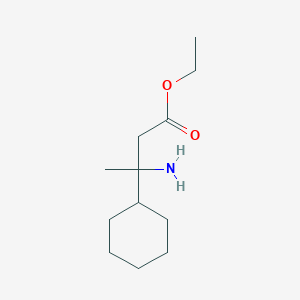

Ethyl 3-amino-3-cyclohexylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-3-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h10H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKHYVVOGIYWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functional Group Transformations of Ethyl 3 Amino 3 Cyclohexylbutanoate

Reactions Involving the Amine Functionality

The primary amine group in ethyl 3-amino-3-cyclohexylbutanoate is a versatile nucleophilic center that can undergo a variety of chemical transformations, including acylation and alkylation, to produce a range of N-functionalized derivatives.

Acylation Reactions: The primary amine can be readily acylated to form amides. This is a common transformation for protecting the amine group or for introducing new functionalities. The reaction is typically carried out using acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids in the presence of a coupling agent. For instance, the reaction with acyl chlorides would proceed via a nucleophilic acyl substitution mechanism. Given the steric hindrance around the amino group, the use of more reactive acylating agents or appropriate catalysts may be necessary to achieve high yields. In the synthesis of related compounds, coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) have been successfully employed for amide bond formation. nih.gov

Alkylation Reactions: The nucleophilic nature of the amine also allows for N-alkylation. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction. This method provides a more selective route to mono-alkylated products. For other amino acid esters, ruthenium-based catalysts have been shown to be effective for direct N-alkylation with alcohols, offering an atom-economical and base-free method. wustl.edu

The table below summarizes representative conditions for N-acylation and N-alkylation based on analogous transformations of amino esters.

| Reaction Type | Reagents and Conditions | Product Type | Reference (Analogous Systems) |

|---|---|---|---|

| N-Acylation | Carboxylic acid, TBTU, DIEA, DMF | N-Acyl-β-amino ester | nih.gov |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl-β-amino ester | General methodology |

| N-Alkylation (Direct) | Alcohol, Ru-catalyst, Toluene, 120 °C | N-Alkyl-β-amino ester | wustl.edu |

Transformations of the Ester Moiety

The ethyl ester functionality of the molecule can undergo several important transformations, including hydrolysis, reduction, and conversion to amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netnih.govlpnu.ua Basic hydrolysis, often referred to as saponification, is typically carried out with an alkali hydroxide (B78521) solution (e.g., NaOH or KOH) and is an irreversible process that yields the carboxylate salt. researchgate.netnih.govlpnu.ua Subsequent acidification protonates the carboxylate to give the free carboxylic acid. Acid-catalyzed hydrolysis, using a strong acid in the presence of excess water, is a reversible reaction. researchgate.netlpnu.ua The rate of hydrolysis of β-amino esters can be influenced by the steric bulk of the substituents. rsc.org Lipase-catalyzed hydrolysis has also been employed for the enantioselective resolution of racemic β-amino esters. mdpi.com

Reduction: The ester group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would convert this compound to 3-amino-3-cyclohexylbutan-1-ol. masterorganicchemistry.comdoubtnut.comdoubtnut.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. organic-chemistry.orgresearchgate.net

Amide Formation: The ester can be converted directly to an amide by heating with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This reaction, known as aminolysis, typically requires elevated temperatures. The process involves nucleophilic addition of the amine to the ester carbonyl, followed by elimination of ethanol.

The following table outlines typical conditions for these ester transformations.

| Reaction Type | Reagents and Conditions | Product | Reference (General Methodology) |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH(aq), heat | Sodium 3-amino-3-cyclohexylbutanoate | researchgate.netnih.gov |

| Acidic Hydrolysis | H3O+, heat | 3-Amino-3-cyclohexylbutanoic acid | researchgate.netlpnu.ua |

| Reduction | 1. LiAlH4, Et2O; 2. H2O | 3-Amino-3-cyclohexylbutan-1-ol | masterorganicchemistry.com |

| Amide Formation (Aminolysis) | R'R''NH, heat | N,N-Disubstituted-3-amino-3-cyclohexylbutanamide | masterorganicchemistry.com |

Chemical Modifications of the Cyclohexyl Ring

The saturated cyclohexyl ring is generally less reactive than the amine and ester functionalities. However, under specific conditions, it can undergo modifications such as hydroxylation and other functionalizations.

Hydroxylation: The introduction of hydroxyl groups onto the cyclohexane (B81311) ring can be achieved through various methods. For instance, in related systems, OsO₄-mediated dihydroxylation has been used to introduce vicinal diols. researchgate.net The metabolism of cyclohexyl-substituted fatty acids has been shown to result in mitochondrial hydroxylation of the cyclohexane ring, suggesting that biocatalytic approaches could be a viable strategy. nih.gov The oxidation of cyclohexane itself, often catalyzed by metal complexes, can lead to cyclohexanol (B46403) and cyclohexanone (B45756), indicating that direct C-H activation and oxidation of the ring may be possible, though selectivity could be a challenge. lpnu.ua

Other Functionalizations: More complex modifications of the cyclohexyl ring have been demonstrated in the synthesis of functionalized cyclohexane β-amino acid derivatives. These include regio- and stereocontrolled hydroxylation via iodolactonization, followed by oxidation and Wittig reactions to introduce exomethylene groups. researchgate.net Such multi-step sequences allow for the synthesis of a wide range of structurally diverse analogs.

Stereochemical Outcomes in Derivative Synthesis

The stereochemistry of this compound, which possesses a chiral center at the C3 position, is a critical factor in the synthesis of its derivatives. Reactions at the functional groups or on the cyclohexyl ring can proceed with varying degrees of stereoselectivity, and the existing stereocenter can influence the stereochemical outcome of newly formed chiral centers.

In the synthesis of related cyclic β-amino acid derivatives, significant attention is given to controlling the stereochemistry. For example, the synthesis of polyhydroxylated cyclohexane β-amino acids from (-)-shikimic acid proceeds with a high degree of stereocontrol. masterorganicchemistry.combldpharm.com Similarly, the synthesis of exomethylenic cyclohexane β-amino esters has been achieved with regio- and stereoselectivity. researchgate.net

When new stereocenters are introduced, diastereoselectivity becomes a key consideration. For instance, in the asymmetric Giese reaction for the preparation of β-thiolated/selenolated amino acids, the existing stereocenter on a related scaffold controls the diastereoselectivity of the radical addition. mdpi.com In the synthesis of syn-β-amino alcohols via the Petasis borono-Mannich reaction, the stereochemical outcome is highly dependent on the chiral auxiliaries and reagents used. nih.gov

The development of stereoselective synthetic methods is crucial for accessing specific stereoisomers of derivatives of this compound, which is particularly important for applications in medicinal chemistry and materials science where biological activity and material properties are often highly dependent on the precise three-dimensional structure of the molecule.

Applications of Ethyl 3 Amino 3 Cyclohexylbutanoate As a Versatile Organic Building Block

Precursor in Unnatural Amino Acid Synthesis (e.g., δ-Amino Acids)

The synthesis of unnatural amino acids is a significant area of research in medicinal chemistry and drug discovery. The core structure of Ethyl 3-amino-3-cyclohexylbutanoate makes it a theoretical candidate as a precursor for δ-amino acids. The strategic placement of the amino and ester functional groups could potentially be exploited to construct the backbone of these valuable molecules. However, no specific studies detailing this transformation have been found.

Utility in the Construction of Complex Organic Molecules and Scaffolds

The unique combination of a bulky cyclohexyl group and a reactive amino ester function in this compound suggests its potential as a scaffold in the synthesis of complex organic molecules. This could involve using the amino group for further functionalization or the ester for chain extension. Despite this potential, there is no current literature demonstrating its use in the construction of such molecules.

Role in Fragment-Based Design for Chemical Discovery

Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds for drug development. The molecular properties of this compound could make it an attractive fragment for screening against biological targets. Its three-dimensional shape, conferred by the cyclohexyl ring, is a desirable feature in fragment libraries. At present, no studies have been published that include this compound in a fragment library or detail its use in an FBDD campaign.

Contribution to the Development of Bioactive Compounds

The development of new bioactive compounds is a critical goal in pharmaceutical research. While the structural motifs present in this compound are found in some bioactive molecules, there is no direct evidence or research available that demonstrates the use of this specific compound in the synthesis of new bioactive agents.

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Amino 3 Cyclohexylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of Ethyl 3-amino-3-cyclohexylbutanoate, offering detailed insights into its proton and carbon framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the neighboring functional groups, namely the ethyl ester, the amino group, and the cyclohexyl ring.

A detailed analysis of the expected ¹H NMR spectrum would reveal:

Ethyl Ester Protons: A triplet at approximately 1.2 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.1 ppm for the methylene (B1212753) protons (-OCH₂-). The coupling between these two groups results from their adjacent positions.

Methylene Protons (Butanoate Chain): The protons of the CH₂ group adjacent to the chiral center are diastereotopic and are expected to appear as a complex multiplet, likely in the range of 2.3-2.5 ppm.

Amino Protons: The two protons of the primary amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found between 1.5 and 3.0 ppm.

Cyclohexyl Protons: The protons on the cyclohexyl ring will present as a series of complex multiplets in the upfield region of the spectrum, approximately between 0.9 and 1.9 ppm. The complexity arises from the various axial and equatorial protons and their respective couplings.

Methyl Protons (Butanoate Chain): A singlet for the methyl group attached to the chiral carbon is expected around 1.1-1.3 ppm.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| Ethyl -OCH₂- | ~4.1 | Quartet | 2H |

| -CH₂- (butanoate) | ~2.3 - 2.5 | Multiplet | 2H |

| -NH₂ | ~1.5 - 3.0 | Broad Singlet | 2H |

| Cyclohexyl -CH- & -CH₂- | ~0.9 - 1.9 | Multiplet | 11H |

| -CH₃ (butanoate) | ~1.1 - 1.3 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon atom.

The predicted ¹³C NMR spectrum would show:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most downfield signal, expected in the region of 170-175 ppm.

Ester Alkoxy Carbon: The carbon of the -OCH₂- group in the ethyl ester will appear around 60 ppm.

Chiral Carbon: The quaternary carbon atom bonded to the amino and cyclohexyl groups is expected to have a chemical shift in the range of 50-60 ppm.

Methylene Carbon (Butanoate Chain): The -CH₂- carbon of the butanoate chain will likely resonate around 40-45 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will produce a set of peaks between 25 and 45 ppm.

Methyl Carbons: The methyl carbon of the ethyl group will be the most upfield signal, around 14 ppm, while the methyl carbon attached to the chiral center is predicted to be in the 20-25 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~170 - 175 |

| -OCH₂- (Ethyl) | ~60 |

| C-NH₂ (Chiral Center) | ~50 - 60 |

| -CH₂- (Butanoate) | ~40 - 45 |

| Cyclohexyl Carbons | ~25 - 45 |

| -CH₃ (Butanoate) | ~20 - 25 |

| -CH₃ (Ethyl) | ~14 |

Specialized NMR Techniques (e.g., ¹⁹F, ³¹P, 2D NMR experiments)

While ¹⁹F and ³¹P NMR are not directly applicable to this compound due to the absence of fluorine and phosphorus atoms, various two-dimensional (2D) NMR experiments would be invaluable for a complete structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish connectivity between coupled protons, for instance, confirming the relationship between the ethyl group's methyl and methylene protons and mapping the intricate coupling network within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon and the carbonyl carbon, which have no directly attached protons, by observing their correlations with nearby protons.

Stereochemical Analysis via NMR (e.g., Mosher's Acid Method)

The chiral center at the C3 position of the butanoate chain means that this compound can exist as two enantiomers. Determining the absolute configuration of a chiral amine can be achieved using Mosher's acid method. researchgate.netaps.orgresearchgate.net This involves the reaction of the amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides. nih.govrsc.org

The resulting diastereomers will have distinct ¹H NMR spectra. By comparing the chemical shifts of protons near the newly formed chiral amide center in the two diastereomeric products, the absolute configuration of the original amine can be deduced. researchgate.netaps.orgresearchgate.net A systematic difference in the chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center in the two diastereomers provides the basis for this assignment. aps.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₂₃NO₂), the expected monoisotopic mass is approximately 213.1729 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass with high accuracy, thus providing strong evidence for the elemental formula.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for β-amino esters include:

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the cyclohexyl group or the ethyl butanoate moiety.

Loss of the Ester Group: Fragmentation of the ester group can occur through various mechanisms, including the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl formate (B1220265) moiety.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

Analysis of the fragmentation pattern in the mass spectrum allows for the piecing together of the molecule's structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is predicted to show characteristic absorption bands:

N-H Stretching: The primary amine will exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The C-H stretching vibrations of the aliphatic (cyclohexyl and ethyl) groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1735 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine will be visible in the region of 1590-1650 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The Raman spectrum would likely show strong signals for the C-C bond vibrations of the cyclohexyl ring and the butanoate backbone. The symmetric C-H stretching vibrations would also be prominent.

X-ray Crystallography for Solid-State Structure Determination

However, a thorough review of the current scientific literature reveals a notable absence of published X-ray crystallographic data for this compound. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time. The generation of such data would first require the successful crystallization of the compound into a single crystal of suitable quality for diffraction analysis.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination (e.g., SFC, Chiral HPLC)

The molecular structure of this compound contains a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The determination of enantiomeric and diastereomeric purity is crucial, particularly in pharmaceutical contexts where different stereoisomers can exhibit varied biological activities. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation and quantification of stereoisomers. mdpi.comyakhak.orgselvita.com

Chiral HPLC methods often utilize CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), which can differentiate between enantiomers based on subtle differences in their interactions with the chiral selector. yakhak.orgcolumnex.com Similarly, SFC, often using supercritical CO2 as the primary mobile phase, provides a "green" and efficient alternative for chiral separations, frequently employing similar polysaccharide-based columns. selvita.comchromatographyonline.com

Despite the availability of these advanced techniques, specific methods for the enantiomeric or diastereomeric purity determination of this compound have not been reported in the reviewed literature. The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution between the stereoisomers.

| Chromatographic Method | Details |

| Chiral HPLC | |

| Chiral Stationary Phase (CSP) | No specific method reported |

| Mobile Phase | No specific method reported |

| Resolution (Rs) | Data not available |

| Supercritical Fluid Chromatography (SFC) | |

| Chiral Stationary Phase (CSP) | No specific method reported |

| Mobile Phase (Supercritical Fluid/Co-solvent) | No specific method reported |

| Resolution (Rs) | Data not available |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to confirm the compound's purity and elemental composition. For a newly synthesized compound, this analysis is a standard and essential component of its characterization. researchgate.net

The molecular formula for this compound is C12H23NO2. Based on this formula, the theoretical elemental composition can be calculated. However, a search of the scientific literature did not yield any published experimental elemental analysis data for this specific compound. Therefore, a direct comparison to confirm its empirical formula from experimental findings is not possible at present.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.57 | Data not available |

| Hydrogen (H) | 10.87 | Data not available |

| Nitrogen (N) | 6.57 | Data not available |

| Oxygen (O) | 14.99 | Data not available |

Mechanistic Investigations and Computational Chemistry Studies on Ethyl 3 Amino 3 Cyclohexylbutanoate

Elucidation of Reaction Mechanisms and Catalytic Cycles

The formation of Ethyl 3-amino-3-cyclohexylbutanoate and related β-amino esters often involves amination reactions, which can proceed through various mechanisms. numberanalytics.com Transition metal-catalyzed cross-coupling reactions have become a powerful method for forming carbon-nitrogen bonds. numberanalytics.com A prominent example is the Buchwald-Hartwig amination, which provides a general catalytic cycle for the formation of such compounds. nih.gov

The generally accepted catalytic cycle for palladium-catalyzed amination involves several key steps nih.gov:

Oxidative Addition: A Pd(0) complex reacts with an aryl or alkyl halide in the rate-determining step. nih.gov

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex. nih.gov

Reductive Elimination: This final step yields the aminated product and regenerates the Pd(0) catalyst. nih.gov

While direct mechanistic studies on this compound are not extensively documented, the synthesis of similar β-amino esters can also be achieved through Michael additions. For instance, the synthesis of poly(β-amino ester)s occurs via the Michael addition polymerization of diacrylates and amines. rsc.orgrsc.org This suggests that the synthesis of this compound could potentially proceed through the addition of a cyclohexylamine (B46788) equivalent to an appropriate α,β-unsaturated ester.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic data provide crucial insights into the feasibility and rate of chemical reactions. For amination reactions, kinetic isotope effects (KIEs) are a powerful tool for investigating transition state structures. nih.gov The use of 13C KIEs has been employed to study the mechanism of the Buchwald-Hartwig amination under various conditions. nih.gov

Illustrative Thermodynamic Data for a Hypothetical Amination Reaction

| Parameter | Value | Units |

| Enthalpy of Reaction (ΔH) | -85 | kJ/mol |

| Entropy of Reaction (ΔS) | -0.15 | kJ/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -40.3 | kJ/mol |

| Activation Energy (Ea) | 65 | kJ/mol |

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Computational Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools to model and predict the behavior of molecules like this compound.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. rsc.orgrsc.org For β-amino esters, DFT calculations can be employed to study reaction mechanisms, such as the aminolysis of related esters. nih.gov These calculations can help determine the most favorable reaction pathways, whether they are concerted or stepwise. nih.gov For example, a computational study on the aminolysis of a β-hydroxy-α,β-unsaturated ester indicated that a stepwise pathway involving an α-oxo ketene (B1206846) intermediate is more favorable than concerted or other stepwise pathways. nih.gov DFT studies on the ring-opening polymerization of N-carboxyanhydrides to form poly(α-amino acid)s have also provided insights into the reaction mechanisms and the influence of substituents on reactivity. frontiersin.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound significantly influence its reactivity. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pubyoutube.com The amino group on the cyclohexane ring can occupy either an axial or equatorial position, with the equatorial position generally being more stable. The rotamer populations of an axial amine group in a cyclohexane system have been studied, showing a preference for the lone pair to be oriented "in" towards the ring. rsc.org

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of butanoate esters and their interactions in solution. rsc.orgresearchgate.net For instance, MD simulations of butylammonium (B8472290) butanoate in water have revealed how the addition of water disrupts the hydrogen-bonded network of the ionic liquid. rsc.orgresearchgate.net All-atom MD simulations have also been used to investigate the dynamics of small organic molecules within polyelectrolyte brushes. utwente.nl

Transition State Characterization and Reaction Pathway Analysis

Identifying and characterizing transition states is fundamental to understanding reaction mechanisms and selectivity. youtube.com Computational methods, such as DFT, are instrumental in locating transition state geometries and calculating their energies. acs.org For amination reactions, transition state analysis can elucidate the factors controlling stereoselectivity. acs.org For example, in proline-catalyzed Michael reactions, DFT studies have been used to refine transition state models and explain the observed stereochemical outcomes. acs.org The analysis of vibrational frequencies can confirm a calculated structure as a true transition state, which should exhibit a single imaginary frequency corresponding to the reaction coordinate. youtube.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the characterization of molecules. For instance, 6Li NMR spectroscopy has been used in conjunction with computational modeling to characterize the aggregation of β-amino ester enolates in solution. nih.gov DFT calculations can also be used to predict infrared (IR) spectra, which can be compared with experimental data to confirm the structure of a compound. acs.org Time-dependent DFT (TD-DFT) can be used to study the electronic transitions and predict UV-Vis and fluorescence spectra. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-amino-3-cyclohexylbutanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions or functional group modifications of cyclohexane derivatives. For example, analogous cyclobutane-based compounds are synthesized via controlled cyclization under inert atmospheres, with temperature and solvent choice (e.g., THF or DCM) critical for optimizing yield . High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, as seen in studies on structurally similar esters .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the presence of the cyclohexyl group (e.g., distinct proton environments in -NMR) and the amino moiety (broad signals in -NMR or -NMR) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy : To identify functional groups like ester carbonyl (1700–1750 cm) and amino groups (3300–3500 cm) .

Q. Where can researchers access authoritative thermodynamic and physical property data for this compound?

- Methodological Answer : Reliable sources include:

- NIST Chemistry WebBook : For temperature-dependent properties (e.g., vapor pressure, heat capacity) .

- PubChem : For molecular formula (CHNO), molecular weight (237.32 g/mol), and solubility data .

- ECHA : For regulatory and safety information .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

- Variable-Temperature NMR : To detect conformational changes .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data .

- Statistical Analysis : Apply tests like chi-square to assess data consistency, as recommended in critical research evaluation frameworks .

Q. What computational methods are effective for predicting the reactivity or pharmacological interactions of this compound?

- Methodological Answer :

- Molecular Docking : To simulate binding affinities with biological targets (e.g., enzymes or receptors) .

- Molecular Dynamics (MD) Simulations : To study conformational stability in solvent environments .

- DFT Calculations : For analyzing electron distribution and reaction pathways (e.g., nucleophilic attack at the ester group) .

Q. What strategies are recommended for enantiomeric separation of stereoisomers in this compound?

- Methodological Answer : The cyclohexyl and amino groups introduce stereochemical complexity. Solutions include:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for HPLC separation, as demonstrated in studies on similar amino esters .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Q. How can researchers assess the compound’s bioactivity in pharmacological studies while adhering to ethical guidelines?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity and target inhibition using cell lines, ensuring compliance with institutional biosafety protocols .

- Ethical Compliance : Follow ECHA and FDA guidelines for non-therapeutic research, including restrictions on human/animal testing .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility or stability data reported in literature?

- Methodological Answer :

- Reproducibility Studies : Repeat experiments under standardized conditions (e.g., pH 7.0 buffer, 25°C) .

- Cross-Referencing : Compare data with analogous compounds (e.g., Ethyl 3-hydroxycyclobutanecarboxylate) to identify trends .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended in safety data sheets for related esters .

- Waste Disposal : Follow EPA guidelines for organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.